molecular formula C31H58O3 B14597507 Hentriacontane-10,14,16-trione CAS No. 60368-11-8

Hentriacontane-10,14,16-trione

Cat. No.: B14597507
CAS No.: 60368-11-8
M. Wt: 478.8 g/mol
InChI Key: VDUPVKCNQLSVPK-UHFFFAOYSA-N
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Description

Hentriacontane-10,14,16-trione is a linear hydrocarbon with 31 carbon atoms (C₃₁) and three ketone functional groups at positions 10, 14, and 15. Its molecular formula is C₃₁H₅₈O₃, and it has a molecular weight of approximately 466.8 g/mol. This compound has been identified in the shoot extracts of Sisymbrium irio L., where it constitutes 1.44% of the bioactive constituents and exhibits antifungal activity against Fusarium oxysporum f. sp. cepae . Its structural uniqueness lies in the combination of a long alkyl chain and multiple ketone groups, which influence its polarity, solubility, and biological interactions.

Properties

CAS No.

60368-11-8

Molecular Formula

C31H58O3

Molecular Weight

478.8 g/mol

IUPAC Name

hentriacontane-10,14,16-trione

InChI

InChI=1S/C31H58O3/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-25-30(33)28-31(34)27-23-26-29(32)24-21-19-17-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

VDUPVKCNQLSVPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)CCCC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hentriacontane-10,14,16-trione typically involves the oxidation of hentriacontane derivatives. One common method is the selective oxidation of hentriacontane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired carbon positions.

Industrial Production Methods

Industrial production of this compound may involve the extraction of precursor compounds from natural sources such as plant waxes or beeswax, followed by chemical modification. The extraction process typically uses solvents like hexane or supercritical carbon dioxide to isolate hentriacontane derivatives, which are then subjected to oxidation reactions to produce the trione compound .

Chemical Reactions Analysis

Types of Reactions

Hentriacontane-10,14,16-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Dichloromethane (CH₂Cl₂), hexane

Major Products

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

Hentriacontane-10,14,16-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hentriacontane-10,14,16-trione involves its interaction with biological membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the ketone groups can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Hentriacontane (C₃₁H₆₄)

  • Molecular Formula : C₃₁H₆₄
  • Molecular Weight : 436.9 g/mol (CAS 630-04-6)
  • Functional Groups: None (alkane).
  • Biological Activity : Acts as a seed dormancy-breaking agent in Prosopis laevigata and Arabidopsis thaliana under chromium stress. At 50 µg, it induced 44% germination in A. thaliana .
  • Key Differences: Unlike Hentriacontane-10,14,16-trione, hentriacontane lacks functional groups, making it nonpolar and less reactive.

16-Hentriacontanone (C₃₁H₆₂O)

  • Molecular Formula : C₃₁H₆₂O
  • Molecular Weight : 450.82 g/mol (CAS 502-73-8)
  • Functional Groups : Single ketone at position 16.
  • Biological Activity: Limited data in the provided evidence, but structurally related ketones often exhibit antimicrobial or surfactant properties.
  • Key Differences : The single ketone group reduces polarity compared to this compound. This likely limits its ability to form hydrogen bonds, affecting its antifungal efficacy.

Tritriacontane (C₃₃H₆₈)

  • Molecular Formula : C₃₃H₆₈
  • Molecular Weight : 464.9 g/mol (CAS 630-05-7)
  • Functional Groups: None (alkane).
  • Biological Activity: Not explicitly stated, but longer-chain alkanes like tritriacontane are often used in industrial coatings or as reference standards in chromatography.

Tetracosane (C₂₄H₅₀)

  • Molecular Formula : C₂₄H₅₀
  • Molecular Weight : 338.6 g/mol
  • Functional Groups: None (alkane).
  • Biological Activity : Induced 72% seed germination in A. thaliana at 50 µg under chromium stress .
  • Key Differences : Shorter chain length (C24 vs. C31) and lack of functional groups result in lower molecular weight and distinct physicochemical properties.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity Source
This compound C₃₁H₅₈O₃ 466.8 3 ketones (10,14,16) Antifungal (1.44% in Sisymbrium)
Hentriacontane C₃₁H₆₄ 436.9 None Seed dormancy-breaking (44% germination)
16-Hentriacontanone C₃₁H₆₂O 450.8 1 ketone (position 16) Not specified (potential antimicrobial)
Tritriacontane C₃₃H₆₈ 464.9 None Industrial applications
Tetracosane C₂₄H₅₀ 338.6 None Seed dormancy-breaking (72% germination)

Research Findings and Mechanistic Insights

  • Role of Functional Groups : The triple ketone groups in this compound enhance its polarity, enabling interactions with fungal cell membranes or enzymes, which explains its antifungal activity . In contrast, alkanes like hentriacontane and tetracosane likely disrupt seed coatings physically, facilitating water uptake and germination .
  • Chain Length Effects : Longer chains (e.g., tritriacontane) increase hydrophobicity, reducing bioavailability for biological interactions. This compound balances chain length and functionalization to optimize bioactivity.
  • Dosage Efficacy : this compound’s low concentration (1.44%) in plant extracts suggests high potency, whereas alkanes require higher doses (50–500 µg) for similar effects .

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